molecular formula C28H28N2O5S2 B2960501 N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide CAS No. 301314-76-1

N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B2960501
CAS No.: 301314-76-1
M. Wt: 536.66
InChI Key: WVACPEJPPBLDJY-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a bis-sulfonamide derivative featuring a modified carbazole scaffold. The compound’s structure includes a 2,2-dimethyl-4-oxo-tetrahydrocarbazole core with dual sulfonamide moieties: a 9-tosyl (4-methylbenzenesulfonyl) group and a 4-methylbenzenesulfonamide substituent at position 6.

Properties

IUPAC Name

N-[7,7-dimethyl-9-(4-methylphenyl)sulfonyl-5-oxo-6,8-dihydrocarbazol-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5S2/c1-18-5-10-21(11-6-18)36(32,33)29-20-9-14-24-23(15-20)27-25(16-28(3,4)17-26(27)31)30(24)37(34,35)22-12-7-19(2)8-13-22/h5-15,29H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVACPEJPPBLDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CC(C4)(C)C)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a carbazole core substituted with a tosyl group and a sulfonamide moiety. The structural complexity allows for diverse interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the target compound exhibited IC50 values indicating potent activity against A549 lung carcinoma and C6 glioma cell lines .

CompoundCell LineIC50 (µg/mL)
46C65.9
47A54925.7

The presence of bulky substituents at the N-position of carbazole has been correlated with enhanced neuroprotective and anticancer activities .

Neuroprotective Effects

Compounds derived from carbazole have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For example, certain derivatives were effective at concentrations as low as 3 µM in protecting HT22 neuronal cells from glutamate-induced injury . The mechanism appears to involve antioxidative properties that do not rely on glutathione pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been documented for related carbazole derivatives.
  • Antioxidant Activity : The compound may exhibit radical scavenging properties that protect neuronal cells from oxidative stress.

Case Studies

A notable study investigated the effects of various N-substituted carbazole derivatives on cancer cell lines. The results indicated that modifications to the carbazole structure significantly influenced cytotoxicity and selectivity towards specific cancer types .

Another research highlighted the neuroprotective effects of these derivatives in models of oxidative stress. The findings suggested that compounds with specific substituents could effectively mitigate neuronal damage while maintaining low toxicity profiles .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its bis-sulfonamide architecture and the tetrahydrocarbazole core with dimethyl and oxo substituents. Below is a structural comparison with analogous derivatives:

Compound Name Core Structure Substituents Key Functional Differences Reference
Target Compound 2,3,4,9-Tetrahydro-1H-carbazole - 2,2-Dimethyl-4-oxo
- 9-Tosyl
- 6-(4-methylbenzenesulfonamide)
Dual sulfonamide groups; steric hindrance from dimethyl/oxo N/A
4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide 2,3,4,9-Tetrahydro-1H-carbazole - 6-Methylene linker
- 4-Chlorobenzenesulfonamide
Monosulfonamide; chloro substituent vs. methyl
Compounds [7–9] () 1,2,4-Triazole-3-thione - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Triazole ring; halogenated aryl groups

Key Observations :

  • The 2,2-dimethyl-4-oxo substituents introduce steric and electronic effects distinct from unsubstituted tetrahydrocarbazole derivatives.
  • Unlike triazole-based sulfonamides (), the carbazole core may confer greater planarity, influencing π-π stacking interactions .
Spectroscopic and Analytical Data

Key spectral features of related compounds () provide insights into the target’s characterization:

Functional Group IR Absorption (cm⁻¹) NMR Signals (δ, ppm) Reference
Sulfonamide (SO₂NH) 3278–3414 (νNH) 1H: 10.2–10.8 (NH)
13C: 118–125 (C-SO₂)
C=S (Thione) 1247–1255 13C: ~170 (C=S)
C=O (Oxo) 1663–1682 (if present) 13C: ~190 (C=O)

Target Compound Predictions :

  • The oxo group (C=O) should exhibit strong IR absorption near 1680 cm⁻¹ and a 13C-NMR signal ~190 ppm.
  • Dual sulfonamide NH protons may appear as broad singlets near δ 10.5 ppm in 1H-NMR .
Conformational Analysis

The tetrahydrocarbazole ring’s puckering can be analyzed using Cremer-Pople parameters (). For a six-membered ring, the parameters θ (puckering amplitude) and φ (phase angle) define out-of-plane distortions.

  • 2,2-Dimethyl-4-oxo Substituents : These groups likely enforce a half-chair or boat conformation , increasing ring rigidity compared to unsubstituted analogs (e.g., ) .
  • Impact on Bioactivity : Restricted ring flexibility may enhance binding specificity to target proteins but reduce solubility.

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